molecular formula C21H25BrN2O3S B300949 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

Numéro de catalogue B300949
Poids moléculaire: 465.4 g/mol
Clé InChI: JQKRXBYEDFPFMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.

Mécanisme D'action

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in a wide range of physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By activating sGC, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 increases the production of cGMP, which in turn leads to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various blood vessels, including the pulmonary arteries, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. It has also been shown to inhibit platelet aggregation, which may be beneficial in the treatment of thrombosis. In addition, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been shown to relax smooth muscle cells in various tissues, including the corpus cavernosum, which makes it a potential therapeutic agent for the treatment of erectile dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool compound for studying the role of sGC in various physiological processes. However, one of the limitations of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its relatively short half-life in vivo, which may limit its potential therapeutic applications.

Orientations Futures

There are a number of potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which may have greater therapeutic potential. Another area of interest is the investigation of the potential use of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 and other sGC activators.

Méthodes De Synthèse

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 3-methylphenylacetic acid. The final product is obtained after purification through column chromatography. The synthesis method has been described in detail in a number of publications, including a patent application filed by Bayer AG.

Applications De Recherche Scientifique

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been used as a tool compound to study the role of sGC in various physiological processes.

Propriétés

Nom du produit

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

Formule moléculaire

C21H25BrN2O3S

Poids moléculaire

465.4 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25)

Clé InChI

JQKRXBYEDFPFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.